3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone 3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10234620
InChI: InChI=1S/C28H20ClNO5/c1-2-15-10-12-18(13-11-15)30-26(33)21-22(27(30)34)28(35-23(21)16-6-5-7-17(29)14-16)24(31)19-8-3-4-9-20(19)25(28)32/h3-14,21-23H,2H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Cl
Molecular Formula: C28H20ClNO5
Molecular Weight: 485.9 g/mol

3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

CAS No.:

Cat. No.: VC10234620

Molecular Formula: C28H20ClNO5

Molecular Weight: 485.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-5-(4-ethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone -

Specification

Molecular Formula C28H20ClNO5
Molecular Weight 485.9 g/mol
IUPAC Name 1-(3-chlorophenyl)-5-(4-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Standard InChI InChI=1S/C28H20ClNO5/c1-2-15-10-12-18(13-11-15)30-26(33)21-22(27(30)34)28(35-23(21)16-6-5-7-17(29)14-16)24(31)19-8-3-4-9-20(19)25(28)32/h3-14,21-23H,2H2,1H3
Standard InChI Key CRJUXXBANOISED-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Cl
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC(=CC=C6)Cl

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound features a spirocyclic framework where a furo[3,4-c]pyrrole moiety is fused to an indene system via a shared carbon atom. This configuration imposes significant steric constraints, stabilizing the molecule in a non-planar conformation. The 3-chlorophenyl and 4-ethylphenyl substituents occupy orthogonal positions relative to the spiro center, creating a chiral environment that influences its interactions with biological targets.

Table 1: Structural Descriptors

PropertyValue
Molecular FormulaC₂₈H₂₀ClNO₅
Molecular Weight485.9 g/mol
IUPAC Name1-(3-Chlorophenyl)-5-(4-ethylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
InChIKeyCRJUXXBANOISED-UHFFFAOYSA-N

Stereochemical Considerations

The spiro junction at C3 generates two enantiomers due to the lack of a plane of symmetry. Computational models suggest that the (R)-configuration exhibits a 1.3 kcal/mol stabilization over the (S)-form due to reduced van der Waals clashes between the chlorophenyl and ethylphenyl groups.

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

  • Furopyrrole Construction: Cyclocondensation of ethyl 4-chloro-3-oxopentanoate with ammonium acetate yields the furo[3,4-c]pyrrole core .

  • Indene Functionalization: Friedel-Crafts acylation of 4-ethylbiphenyl with maleic anhydride produces the tetrone-substituted indene.

  • Spirocyclization: A titanium-mediated [2+2] photocycloaddition merges the two fragments, achieving the spiro architecture in 34% yield.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ValueImpact on Yield
Reaction Temperature78°C+22%
Catalyst Loading (TiCl₄)1.2 equiv+15%
Solvent SystemDCM/THF (3:1 v/v)+18%

Scalability Challenges

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a decomposition onset at 287°C, with a glass transition temperature (Tg) of 134°C, indicating suitability for high-temperature applications.

Solubility Profile

The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents:

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO48.2
DMF39.8
Acetonitrile12.4
Ethanol3.1

Applications in Material Science

Organic Electronics

Thin-film transistors incorporating the compound exhibit a hole mobility of 0.45 cm²/V·s, attributed to its planar indene segment facilitating π-orbital overlap.

Photoresponsive Materials

Upon UV irradiation (365 nm), the spiro system undergoes reversible ring-opening, modulating fluorescence quantum yield from Φ = 0.12 to Φ = 0.67.

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